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Compound of Interest

Compound Name: Perfosfamide

Cat. No.: B1241878 Get Quote

Abstract: Perfosfamide (4-hydroperoxycyclophosphamide) is an active metabolite of the widely

used anticancer prodrug cyclophosphamide.[1] As a potent DNA alkylating agent, its

mechanism of action and chemical properties have been a subject of significant research in

oncology and drug development. This document provides a comprehensive technical overview

of Perfosfamide, intended for researchers, scientists, and professionals in the field. It details

the compound's chemical structure, mechanism of action, relevant experimental protocols, and

available quantitative data. All diagrams are rendered using the DOT language to ensure clarity

and reproducibility of the described workflows and pathways.

Chemical Identity and Physicochemical Properties
Perfosfamide is an oxazaphosphorine compound and a key intermediate in the bioactivation

of cyclophosphamide.[2] It is a nitrogen mustard derivative that exhibits potent antineoplastic

and immunosuppressive properties.[1][3] Although it was explored as a drug candidate under

the trade name Pergamid for purging malignant cells from bone marrow transplants, it never

received FDA approval.[2]

The key chemical and physical properties of Perfosfamide are summarized in the table below.
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Property Value Reference

IUPAC Name

(2S,4S)-N,N-Bis(2-

chloroethyl)-4-hydroperoxy-2-

oxo-1,3,2λ⁵-oxazaphosphinan-

2-amine

[2]

Synonyms

4-

Hydroperoxycyclophosphamid

e, 4-HC, Pergamid, NSC-

181815

[1][3]

Molecular Formula C₇H₁₅Cl₂N₂O₄P [2][4]

Molecular Weight 293.08 g·mol⁻¹ [2][3][4]

CAS Number
39800-16-3 (unspecified

stereochemistry)
[2]

Melting Point 107-108°C

Appearance White crystals

Mechanism of Action: From Prodrug to DNA
Alkylation
Perfosfamide itself is a precursor that intracellularly decomposes into 4-

hydroxycyclophosphamide.[5] This intermediate exists in equilibrium with its tautomer,

aldoifosfamide. Aldoifosfamide then undergoes spontaneous decomposition to yield the two

ultimate cytotoxic metabolites: phosphoramide mustard and acrolein.[2][6]

The primary anticancer effect is mediated by phosphoramide mustard.[7] This metabolite is a

bifunctional alkylating agent that is translocated into the cell nucleus.[7] There, it forms a highly

reactive carbonium ion that covalently binds to the N7 position of guanine residues in DNA.[7]

This binding can occur on the same DNA strand (intra-strand) or on opposite strands (inter-

strand), forming cross-links that prevent DNA replication and transcription, ultimately triggering

cell apoptosis.[7][8] The byproduct, acrolein, does not contribute to the anticancer effect but is

responsible for toxic side effects such as hemorrhagic cystitis.[6][9]
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The signaling cascade initiated by Perfosfamide's active metabolite involves the modulation of

multiple cellular pathways, including MAP kinase signaling and the downregulation of genes

that regulate the p53 cell cycle, such as TP53 and CIP1.[7][10]
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Caption: Metabolic activation of Perfosfamide and its DNA alkylation mechanism.
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Experimental Protocols
Chemical Synthesis of Perfosfamide
Perfosfamide can be synthesized via the oxidation of cyclophosphamide. One established

method involves a Fenton-type reaction.[5]

Objective: To synthesize 4-hydroperoxycyclophosphamide (Perfosfamide) from

cyclophosphamide.

Materials:

Cyclophosphamide (CPA)

Iron(II) sulfate (FeSO₄)

Hydrogen peroxide (H₂O₂)

Sodium acetate buffer (20 mM, pH 5.5)

Chloroform

Sodium sulfate (Na₂SO₄)

C₁₈-silica gel for column chromatography

HPLC system for purification and analysis

Methodology:

Dissolve cyclophosphamide (1 mmol) in 100 mL of sodium acetate buffer (20 mM, pH 5.5).[5]

Initiate the Fenton reaction by adding Iron(II) sulfate to the solution, followed by the

continuous or dropwise addition of hydrogen peroxide.[5]

Allow the reaction to proceed at 25°C with stirring for 1 hour.[5]

Quench the reaction by adding 50 mL of chloroform and stirring vigorously for 1 minute.[5]
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Separate the aqueous and organic phases. Extract the aqueous phase twice more with 25

mL portions of chloroform.[5]

Combine the organic phases and dry over anhydrous sodium sulfate.[5]

Concentrate the crude product and purify using column chromatography with C₁₈-silica gel.

[5]

Pool the fractions containing Perfosfamide, remove the solvent under vacuum, and

lyophilize to obtain a white powder.[5]

Confirm purity and identity using HPLC and HRMS (High-Resolution Mass Spectrometry).[5]

In Vitro Cytotoxicity Assay
The cytotoxic effect of Perfosfamide can be quantified by determining its half-maximal

effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) in cancer cell lines using a

luminescence-based cell viability assay.[5]

Objective: To determine the EC₅₀ value of Perfosfamide in human cancer cell lines (e.g.,

HepG2, MCF-7).

Materials:

Human cancer cell lines (e.g., HepG2, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates (white-walled for luminescence)

Perfosfamide stock solution

CellTiter-Glo® 2.0 Assay kit (Promega)

Luminometer or microplate reader

Methodology:
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Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well and

incubate for 24 hours at 37°C and 5% CO₂.[5]

Compound Treatment: Prepare serial dilutions of Perfosfamide in standard medium. Treat

the cells with at least ten different concentrations (e.g., 0–1.6 mM for HepG2, 0–400 µM for

MCF-7).[5] Include wells with medium only (blank) and untreated cells (negative control).

Incubation: Incubate the treated plates for 24 hours under standard cell culture conditions.[5]

Viability Measurement:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Replace the substance-containing medium with 100 µL of a 1:1 mixture of fresh medium

and CellTiter-Glo® reagent.[5]

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

Data Acquisition: Measure the luminescence using a microplate reader.[5]

Data Analysis: Normalize the luminescence signals to the untreated control cells. Plot the

normalized viability against the logarithm of Perfosfamide concentration and fit the data to a

four-parameter logistic curve to determine the EC₅₀/IC₅₀ value.
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Caption: Workflow for determining in vitro cytotoxicity (IC50) of Perfosfamide.
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In Vivo Antitumor Efficacy Study
Evaluating the in vivo efficacy of Perfosfamide typically involves a human tumor xenograft

model in immunocompromised mice. The following protocol is a generalized model based on

studies of related oxazaphosphorine compounds.[11][12]

Objective: To assess the antitumor activity of Perfosfamide in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., thymus aplastic nude mice)

Human tumor cells for implantation (e.g., MX-1 breast cancer)

Perfosfamide formulation for injection (e.g., in saline)

Calipers for tumor measurement

Animal housing and monitoring equipment

Methodology:

Tumor Implantation: Subcutaneously implant human tumor cells into the flank of each

mouse. Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment and control groups (n ≥ 8 per group).

Dose Determination: If not already known, perform a maximum tolerated dose (MTD) study

to determine the highest dose that can be administered without causing severe toxicity.[12]

Treatment Administration: Administer Perfosfamide to the treatment groups via a clinically

relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined

schedule (e.g., daily for 5 days). The control group receives the vehicle only.

Monitoring:

Measure tumor volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length

× Width²) / 2.
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Monitor animal body weight and overall health daily as indicators of toxicity.

Endpoint: Continue the study until tumors in the control group reach a predetermined

maximum size or for a specified duration. Euthanize animals if they show signs of excessive

toxicity or tumor burden.

Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and control

groups. Analyze differences in median survival and tumor growth delay. Statistical

significance is typically determined using methods like the Student's t-test or ANOVA.

Quantitative Pharmacological Data
In Vitro Cytotoxicity
The cytotoxic potency of Perfosfamide and its related metabolites varies across different

cancer cell lines.

Compound
Cell Line/Tumor
Panel

IC₅₀ / EC₅₀ / ID₅₀ Reference

Perfosfamide (4-HC)
Panel of 107 human

tumors

Median ID₅₀ = 5.7 x

10⁻⁵ M
[13]

Perfosfamide
HepG2

(Hepatoblastoma)

Effective

concentration range: 0

- 1.6 mM

[5]

Perfosfamide
MCF-7 (Breast

Adenocarcinoma)

Effective

concentration range: 0

- 400 µM

[5]

Acute Toxicity Data
Acute toxicity data provides information on the lethal dose of a compound.
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Species
Route of
Administration

LD₅₀ (mg/kg) Reference

Rat Intravenous (i.v.) 115

Mouse Intravenous (i.v.) 235

Rat Intraperitoneal (i.p.) 131

Mouse Intraperitoneal (i.p.) 181

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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